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Introduction
Infigratinib (also known as BGJ398 and TRUSELTIQ™) is a potent and selective, orally

bioavailable, ATP-competitive tyrosine kinase inhibitor targeting the fibroblast growth factor

receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Alterations

in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are

known oncogenic drivers in various malignancies.[5][6] Infigratinib disrupts this aberrant

signaling, thereby inhibiting tumor cell proliferation and survival.[1][7] It has received regulatory

approval for the treatment of adults with previously treated, unresectable locally advanced or

metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1]

[5] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and

pharmacodynamics (PD) of infigratinib in key animal models, which formed the basis for its

clinical development.

Mechanism of Action
FGFRs are a family of receptor tyrosine kinases that, upon binding with fibroblast growth

factors (FGFs), dimerize and auto-phosphorylate, activating downstream signaling cascades.[1]

[6] These pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, are crucial for

regulating cell proliferation, differentiation, migration, and survival.[6][8] Infigratinib binds to the
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ATP-binding cleft of FGFR1, FGFR2, and FGFR3, preventing downstream signaling and

thereby inhibiting the proliferation of cancer cells with constitutive FGFR activation.[1][5][7]

Signaling Pathway Visualization
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by

Infigratinib.
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Caption: Infigratinib inhibits FGFR dimerization and phosphorylation.
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Pharmacokinetics in Animal Models
The pharmacokinetic profile of infigratinib has been characterized in several animal species,

including mice, rats, and dogs. These studies have been essential for dose selection in efficacy

and toxicology studies.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Infigratinib is orally bioavailable.[7][9]

Metabolism:In vitro studies have shown that infigratinib is predominantly metabolized by the

cytochrome P450 enzyme CYP3A4 (~94%), with a minor contribution from flavin-containing

monooxygenase 3 (FMO3).[1][2] Key active metabolites, BHS697 and CQM157, have been

identified across species, including rats, dogs, and humans.[1][10] These metabolites exhibit

binding affinities and pharmacological activity similar to the parent compound.[2][11]

Excretion: In humans, after a single radiolabeled dose, approximately 77% of the dose was

excreted in feces and 7.2% in urine.[2]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of infigratinib observed in

animal models. (Note: Specific preclinical PK values like Cmax and AUC are often proprietary;

the available data focuses more on dose-exposure relationships).

Table 1: Infigratinib Dosing in Preclinical Models
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Species Model
Dosing
Regimen (Oral)

Purpose of
Study

Reference

Mouse HCC Xenograft
10, 20, or 30
mg/kg, once
daily

Efficacy [12]

Mouse GIST Xenograft Not specified
Efficacy

(Combination)
[13]

Mouse Achondroplasia

0.2, 0.5 mg/kg

daily; 1 mg/kg

every 3 days

Efficacy [14]

Rat Wistar

0.1 mg/kg (low

dose), 1.0 mg/kg

(high dose)

Toxicology [15][16]

| Rat, Mouse, Dog | Various | 0.03 mg/kg to 30 mg/kg | PK/PD (Phosphorus levels) |[17][18][19]

|

Pharmacodynamics in Animal Models
Preclinical pharmacodynamic studies have demonstrated the potent anti-tumor activity of

infigratinib in various cancer models and have characterized its on-target physiological effects.

Anti-Tumor Efficacy
Infigratinib has shown significant anti-tumor activity in multiple mouse and rat xenograft models

of human tumors that possess activating FGFR alterations.[1][11] This includes patient-derived

xenograft (PDX) models of cholangiocarcinoma with FGFR2 fusions and models of urothelial

carcinoma with FGFR3 mutations.[2][11]

Table 2: Summary of Infigratinib Anti-Tumor Activity in Xenograft Models
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Cancer Type Animal Model
FGFR
Alteration

Key Findings Reference

Cholangiocarc
inoma (CCA)

Mouse/Rat
Xenograft

FGFR2
Fusions

Inhibition of
tumor growth

[1][2][20]

Hepatocellular

Carcinoma

(HCC)

Mouse PDX
High FGFR

Expression

Potent

suppression of

tumor growth

[12]

Urothelial

Carcinoma
Mouse Xenograft

FGFR3

Mutations

Anti-tumor

activity observed
[2]

| Gastrointestinal Stromal Tumor (GIST) | Mouse Xenograft | None (FGFR signaling as

resistance mechanism) | No anti-tumor effect alone; enhanced imatinib effect in combination |

[13] |

Pharmacodynamic Biomarkers: Hyperphosphatemia
Inhibition of FGFR signaling, particularly FGFR1, disrupts phosphate homeostasis regulated by

FGF23, leading to increased serum phosphate levels (hyperphosphatemia).[18][21] This on-

target effect has been consistently observed across species and serves as a key

pharmacodynamic biomarker for infigratinib activity.[3]

Studies in mice, rats, and dogs established a clear dose- and exposure-response relationship.

[17]

High Doses (≥10 mg/kg): A significant relationship between infigratinib dose, exposure

(AUC₀₋₂₄), and increased phosphorus levels was observed.[18][19]

Low Doses (≤5 mg/kg): No significant relationship between dose and phosphorus levels was

found in rats and mice, indicating a threshold effect.[17][18][19]

Pharmacodynamic Visualization
The relationship between drug exposure and a key pharmacodynamic response can be

visualized as follows.
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Caption: Relationship between Infigratinib dose, exposure, and effect.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are representative protocols derived from published studies.

In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor activity of infigratinib in

a mouse xenograft model.
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Start: Tumor Cell Culture
(e.g., with FGFR2 fusion)

Subcutaneous Implantation
of cells into immunodeficient mice

(e.g., nu/nu NMRI)

Tumor Growth Monitoring
(until tumors reach ~100-200 mm³)

Randomization into Groups
(Vehicle vs. Infigratinib)

Daily Oral Dosing
(e.g., 10, 20, 30 mg/kg Infigratinib)

Tumor Volume & Body Weight
Measurement (2-3 times/week)

Study Endpoint
(e.g., 14-21 days or tumor volume limit)

Tissue Collection & Analysis
(Western Blot, IHC, etc.)

Click to download full resolution via product page

Caption: General workflow for a preclinical xenograft efficacy study.
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Animal Models: Female adult nu/nu NMRI mice or similar immunodeficient strains are

commonly used for establishing patient- or cell-line-derived xenografts.[13] For studies on

specific conditions like achondroplasia, transgenic mouse models (e.g., Fgfr3Y367C/+) are

employed.[14]

Drug Administration: Infigratinib is administered orally, typically once daily.[12]

Efficacy Assessment: Anti-tumor effects are quantified by regular caliper-based

measurements of tumor volume. Animal well-being is monitored by measuring body weight.

[13]

Mechanism of Action Analysis: At the end of the study, tumors are often collected for further

analysis. Western blotting is used to assess the phosphorylation status of FGFR and

downstream signaling proteins like ERK and AKT. Immunohistochemistry (IHC) can be used

to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis.[12][13]

Dentoalveolar and Craniofacial Development Study in
Rats

Animal Model: Wistar rats were dosed from postnatal day 1.[15][16]

Dosing: Animals received daily oral doses of a vehicle control, low-dose infigratinib (0.1

mg/kg), or high-dose infigratinib (1.0 mg/kg).[15][16]

Analysis: At the study endpoint, effects on dental and craniofacial development were

evaluated using micro-computed tomography (micro-CT), histology, and IHC to assess tooth

morphology, bone volume and density, and the expression of relevant proteins.[15][16]

Conclusion
Preclinical studies in various animal models have been instrumental in defining the

pharmacological profile of infigratinib. These studies established its mechanism of action as a

potent FGFR inhibitor, characterized its pharmacokinetic properties, and demonstrated

significant anti-tumor efficacy in models with specific FGFR alterations. Furthermore, the

identification of hyperphosphatemia as a consistent, on-target pharmacodynamic biomarker

has proven valuable for clinical development. The comprehensive data gathered from these

animal studies provided a strong rationale for advancing infigratinib into clinical trials, ultimately
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leading to its approval as a targeted therapy for patients with FGFR2-altered

cholangiocarcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

3. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered
intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical
Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

5. What is Infigratinib used for? [synapse.patsnap.com]

6. oncotarget.com [oncotarget.com]

7. nbinno.com [nbinno.com]

8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A
Comprehensive Review [frontiersin.org]

9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

10. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with
advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

11. accessdata.fda.gov [accessdata.fda.gov]

12. researchgate.net [researchgate.net]

13. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft
Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

14. Low-dose infigratinib increases bone growth and corrects growth plate abnormalities in
an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Infigratinib, a selective FGFR1-3 tyrosine kinase inhibitor, alters dentoalveolar
development at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b608101?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB11886
https://pmc.ncbi.nlm.nih.gov/articles/PMC8610935/
https://pubmed.ncbi.nlm.nih.gov/33307867/
https://pubmed.ncbi.nlm.nih.gov/33307867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://synapse.patsnap.com/article/what-is-infigratinib-used-for
https://www.oncotarget.com/article/14109/text/
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/understanding-infigratinib-fgfr-inhibition-cancer-therapy
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://cdn.clinicaltrials.gov/large-docs/67/NCT02150967/Prot_000.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604989/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214622Orig1s000MultidisciplineR.pdf
https://www.researchgate.net/figure/FGFR-1-to-4-expression-in-HCC-models-and-the-effects-of-infigratinib-on-the-cell-cycle_fig1_329848428
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138864/
https://pubmed.ncbi.nlm.nih.gov/38590263/
https://pubmed.ncbi.nlm.nih.gov/38590263/
https://pubmed.ncbi.nlm.nih.gov/37435833/
https://pubmed.ncbi.nlm.nih.gov/37435833/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar
Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]

17. qedtx.com [qedtx.com]

18. SUN-098 Low-Dose Infigratinib Treatment Does Not Lead to Changes in Phosphorous
Preclinically in Mice - PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Truseltiq (Infigratinib) New Targeted Therapy FDA Approved for Advanced or Metastatic
Cholangiocarcinoma Harboring FGFR2 Alterations [theoncologynurse.com]

21. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Infigratinib
Phosphate in animal models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608101#pharmacokinetics-and-pharmacodynamics-
of-infigratinib-phosphate-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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